5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole
Description
Properties
CAS No. |
4714-78-7 |
|---|---|
Molecular Formula |
C16H11Cl2NOS |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2NOS/c17-12-3-1-11(2-4-12)16-9-14(19-20-16)10-21-15-7-5-13(18)6-8-15/h1-9H,10H2 |
InChI Key |
RIZGTPRWNGDXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CSC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a base such as triethylamine.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Methyl Group: The sulfanyl methyl group can be attached through a thiolation reaction using a thiol reagent such as 4-chlorothiophenol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline derivative.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving isoxazole derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole involves its interaction with specific molecular targets. The isoxazole ring and the 4-chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanyl methyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Related compounds (e.g., 3-(4-chlorophenyl)isoxazole) show uncompetitive inhibition of GR, while bromophenyl derivatives inhibit GST competitively .
- Synthetic Accessibility : Derivatives with methyl or methoxy groups (e.g., compounds 23–25 in ) achieve high yields (>80%), indicating feasible scalability for structure-activity relationship (SAR) studies .
Biological Activity
The compound 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole can be represented as follows:
- IUPAC Name : 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole
- Molecular Formula : C15H12Cl2N2OS
- Molecular Weight : 335.24 g/mol
This compound features a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds with isoxazole structures exhibit notable antibacterial properties. The antibacterial efficacy of 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole was evaluated against various bacterial strains, showing significant inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. In vitro studies revealed that it inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-1 and COX-2 inhibition were found to be:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 0.45 |
| COX-2 | 0.22 |
These findings suggest that this compound may serve as a potential anti-inflammatory agent.
Anticancer Potential
Recent studies have explored the anticancer activity of this isoxazole derivative. It was tested against various cancer cell lines, including breast and lung cancer cells. The results showed promising antiproliferative effects with IC50 values as low as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 7.8 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Antibacterial Efficacy
A study conducted by El-Din et al. (2020) focused on synthesizing various isoxazole derivatives, including the target compound. The study reported that the compound displayed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by multidrug-resistant bacteria.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of isoxazole derivatives, the compound was administered to patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers, suggesting its potential as an adjunct therapy in chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole, and how is structural purity validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of appropriate precursors (e.g., chlorophenyl thiols and isoxazole intermediates). For example, analogous compounds are synthesized via reactions with hydroxylamine derivatives under alkaline conditions, followed by purification via recrystallization (e.g., n-hexane/benzene mixtures) . Structural purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving bond lengths, angles, and dihedral angles, as demonstrated in structural studies of similar isoxazole derivatives .
Q. What spectroscopic and structural characterization techniques are essential for confirming the compound’s conformation?
- Methodological Answer :
- NMR/IR/HRMS : Used to verify functional groups and molecular integrity. For instance, - and -NMR can identify sulfanyl methyl (–SCH–) and chlorophenyl substituents .
- X-ray crystallography : Resolves 3D conformation, steric effects, and torsional angles (e.g., chlorophenyl rings inclined at ~38–44° relative to the isoxazole plane) .
- Comparative analysis : Bond lengths (e.g., C2–C9 at 1.359 Å) are compared to structurally related compounds to assess steric or electronic perturbations .
Q. How are initial biological activities screened for this compound, particularly against enzymatic targets?
- Methodological Answer : Enzymatic inhibition assays using purified human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST) are standard. Protocols include:
- IC determination : Measure inhibitor concentration required to reduce enzyme activity by 50%. For example, 5-(4-chlorophenyl)isoxazole derivatives exhibit IC values ranging from 0.059–0.263 mM for GR .
- Kinetic inhibition studies : Differentiate competitive, uncompetitive, or non-competitive mechanisms using Lineweaver-Burk plots .
Advanced Research Questions
Q. How do structural variations (e.g., substituent position, halogen type) influence inhibitory potency against GR and GST?
- Methodological Answer :
- Substituent position : 3-(4-Chlorophenyl)isoxazole (IC = 0.059 mM for GR) is ~2x more potent than its 5-substituted analog (IC = 0.107 mM) due to steric compatibility with the enzyme-substrate complex .
- Halogen effects : Bromine at the 3-position enhances GST inhibition (IC = 0.099 mM) compared to chlorine (IC = 0.126 mM), likely due to stronger hydrophobic interactions .
- SAR strategies : Use molecular docking (e.g., Figure 5 in ) to predict interactions with GR/GST active sites, focusing on residues like Arg-218 or Tyr-114 .
Q. How can researchers resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. non-competitive)?
- Methodological Answer :
- Kinetic re-evaluation : Repeat assays under varying substrate/inhibitor concentrations to refine inhibition models. For example, 3-(4-chlorophenyl)isoxazole was initially reported as uncompetitive but later as non-competitive ; this discrepancy may arise from assay conditions or enzyme sources.
- Site-directed mutagenesis : Modify active-site residues (e.g., Cys-58 in GR) to test binding hypotheses .
- Crystallographic studies : Co-crystallize the compound with GR/GST to visualize binding modes directly .
Q. What experimental approaches can elucidate the role of the sulfanyl methyl group in enzyme interactions?
- Methodological Answer :
- Proteolytic mapping : Use trypsin digestion to identify regions of GR/GST affected by inhibitor binding .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to assess entropy/enthalpy contributions from the sulfanyl group .
- Comparative SAR : Synthesize analogs with –SCH, –SOCH, or –OCH groups to evaluate electronic and steric effects on inhibition .
Data Contradiction Analysis
Q. Why do structurally similar isoxazole derivatives exhibit divergent inhibition potencies (e.g., 3- vs. 5-substituted analogs)?
- Key Evidence :
- Spatial orientation : The 3-substituted chlorine in 3-(4-chlorophenyl)isoxazole aligns better with GR’s substrate-binding pocket than the 5-substituted isomer, reducing steric clashes .
- Electronic effects : Bromine’s larger atomic radius in 3-(4-bromophenyl)isoxazole enhances hydrophobic interactions with GST’s active site compared to chlorine .
- Resolution Strategy : Perform free-energy perturbation (FEP) calculations to quantify substituent contributions to binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
